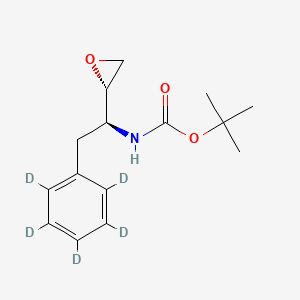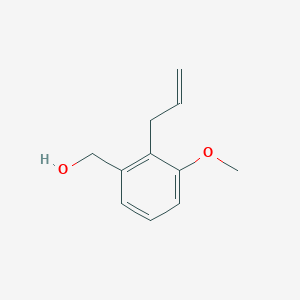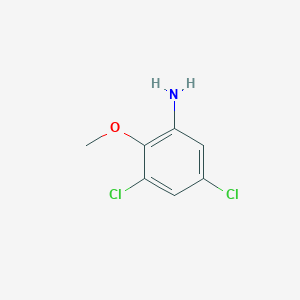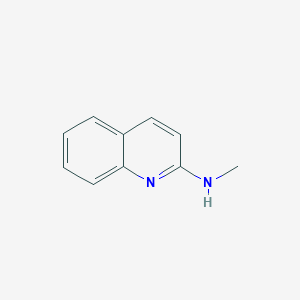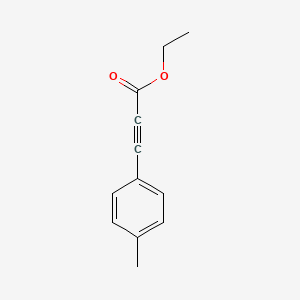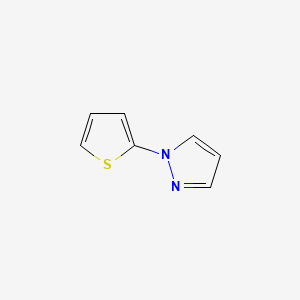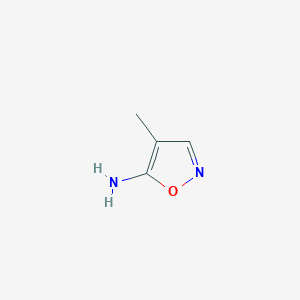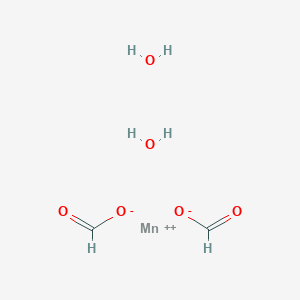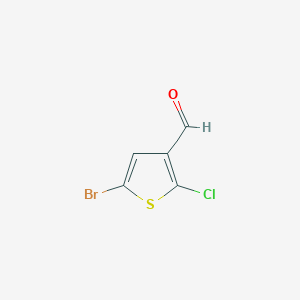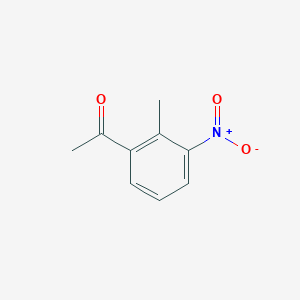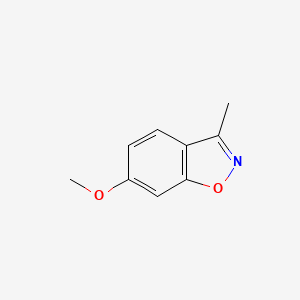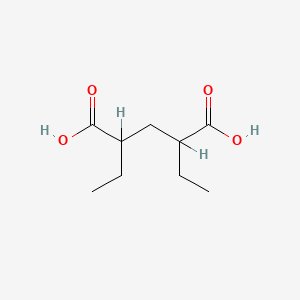
2,4-Diethylglutaric Acid
説明
“2,4-Diethylglutaric Acid” is a chemical compound with the molecular formula C9H16O4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of “2,4-Diethylglutaric Acid” is 188.22 . The compound appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
“2,4-Diethylglutaric Acid” is a solid at 20°C . It has a melting point of 78°C and is soluble in methanol .
科学的研究の応用
-
Agricultural Science
- Application : 2,4-D is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method of Application : These products can be used at post-emergence (leave) or pre-emergence stage of crops (on soil). On post-emergence application, it is important to choose appropriate herbicides for an efficient weed control .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment. Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied .
-
Environmental Science
- Application : The impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System is being studied .
- Method of Application : A field study was conducted on 2,4-D+glyphosate-resistant maize to determine the impact of 2,4-D alone and 2,4-D+glyphosate on extracellular enzyme activity in both bulk and rhizosphere soil .
- Results : 2,4-D+glyphosate-treated plots had higher beta-glucosidase, cellobiohydrolase, and phosphatase activities, but only after the V2 application in bulk soil in the first year of the study, while no significant effects were observed in the rhizosphere .
-
Aquatic Weed Control
-
Forestry
-
Citrus Plant Growth Regulation
-
Lawn and Turf Management
- Application : 2,4-D is widely used in lawns and turfs to control broadleaf weeds .
- Method of Application : The herbicide is typically applied as a spray to the lawn or turf .
- Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus maintaining the health and appearance of lawns and turfs .
-
Soybean, Corn, Sugarcane, and Wheat Fields
- Application : 2,4-D is widely used in agriculture, particularly in soybean, corn, sugarcane, and wheat fields .
- Method of Application : The herbicide is typically applied directly to the crops .
- Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus promoting the health and productivity of these crops .
-
Weed and Feed Products
- Application : 2,4-D is a common ingredient in most “weed and feed” products .
- Method of Application : These products are typically applied to lawns or gardens, where they both fertilize the desired plants and kill unwanted weeds .
- Results : The use of “weed and feed” products containing 2,4-D can help maintain the health and appearance of lawns and gardens by controlling weed growth .
-
Rights-of-Way
- Application : 2,4-D is used in rights-of-way areas to control weed growth .
- Method of Application : The herbicide is typically applied directly to the area .
- Results : The use of 2,4-D in rights-of-way areas can effectively control weed growth, thus maintaining the appearance and functionality of these areas .
-
Aquatic Sites
-
Fruit and Vegetable Crops
- Application : 2,4-D is used in a variety of field, fruit, and vegetable crops to control weed growth .
- Method of Application : The herbicide is typically applied directly to the crops .
- Results : The use of 2,4-D can effectively control weed growth, thus promoting the health and productivity of these crops .
-
Regulation of Citrus Plant Growth
Safety And Hazards
特性
IUPAC Name |
2,4-diethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKZVDHZILFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468983 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethylglutaric Acid | |
CAS RN |
27899-21-4 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



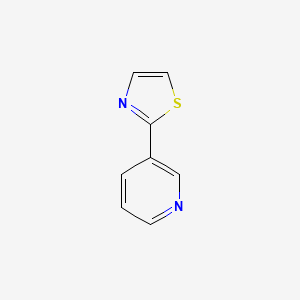
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
